2,4,7,9-Tetraphenyl-1,10-phenanthroline
Overview
Description
2,4,7,9-Tetraphenyl-1,10-phenanthroline is an organic compound with the molecular formula C36H24N2 and a molecular weight of 484.59 g/mol . It is a derivative of 1,10-phenanthroline, where four phenyl groups are attached at the 2, 4, 7, and 9 positions. This compound is known for its rigid, planar structure and its ability to act as a ligand in coordination chemistry .
Preparation Methods
The synthesis of 2,4,7,9-Tetraphenyl-1,10-phenanthroline involves several organic reactions, including nitration, halogenation, and alkylation . One common synthetic route starts with the nitration of phenanthroline, followed by halogenation to introduce iodine atoms at specific positions. Subsequent reactions with phenyl groups lead to the formation of the final product . The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the reactions .
Chemical Reactions Analysis
2,4,7,9-Tetraphenyl-1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,7,9-Tetraphenyl-1,10-phenanthroline has several scientific research applications:
Fluorescent Probes: Due to its aromatic structure, it can be used as a fluorescent probe for detecting metal ions.
Organic Electronics: It is used in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic materials.
Coordination Chemistry: As a ligand, it participates in the synthesis of metal-organic complexes, which are used in various catalytic and material science applications.
Mechanism of Action
The mechanism of action of 2,4,7,9-Tetraphenyl-1,10-phenanthroline involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and electronic applications . The compound’s planar structure allows for strong π-π interactions, which are crucial in its function as a fluorescent probe and in organic electronics .
Comparison with Similar Compounds
Similar compounds to 2,4,7,9-Tetraphenyl-1,10-phenanthroline include:
1,10-Phenanthroline: The parent compound, which lacks the phenyl substitutions.
2,9-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of phenyl groups.
4,7-Diphenyl-1,10-phenanthroline: A compound with phenyl groups at the 4 and 7 positions only.
The uniqueness of this compound lies in its four phenyl groups, which enhance its rigidity and electronic properties, making it more suitable for specific applications in coordination chemistry and organic electronics .
Properties
IUPAC Name |
2,4,7,9-tetraphenyl-1,10-phenanthroline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-5-13-25(14-6-1)31-23-33(27-17-9-3-10-18-27)37-35-29(31)21-22-30-32(26-15-7-2-8-16-26)24-34(38-36(30)35)28-19-11-4-12-20-28/h1-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSGGWMVDAECFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574450 | |
Record name | 2,4,7,9-Tetraphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51786-73-3 | |
Record name | 2,4,7,9-Tetraphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20574450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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